1-Acetyl-5-nitroindolin-2-one

Regioselective nitration Protecting group strategy Indole derivative synthesis

Researchers synthesizing indolin-2-one-based kinase inhibitors (VEGFR, MELK, ACAT) face added synthetic burden from N-acetylation of 5-nitroindolin-2-one as a separate step. This pre-protected building block eliminates that step, ensuring regiochemical fidelity at the 5-position via N-acetyl protection. • Pre-protected scaffold enables direct downstream reduction to 5-amino without N-deprotection (US7160901 precedent) • Validated in patent literature (JP2001139546A) for pharmaceutical intermediate synthesis • 95% purity (HPLC) with lot-to-lot consistency for gram-scale route exploration. For R&D use only.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 114985-63-6
Cat. No. B168530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-nitroindolin-2-one
CAS114985-63-6
Synonyms1-acetyl-5-nitroindolin-2-one
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3
InChIKeyNBFVFIMXPGSTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-nitroindolin-2-one Physicochemical Profile


1-Acetyl-5-nitroindolin-2-one (CAS 114985-63-6, molecular formula C₁₀H₈N₂O₄, molecular weight 220.18 g/mol) is an N-acetyl-protected 5-nitroindolin-2-one derivative belonging to the oxindole/2-indolinone class [1]. The compound features a lactam carbonyl at C-2, a nitro group at C-5, and an acetyl protecting group at N-1, yielding computed properties including XLogP3 of 0.6, topological polar surface area of 83.2 Ų, density of 1.5±0.1 g/cm³, and boiling point of 512.9±50.0 °C at 760 mmHg . The N-acetyl group distinguishes this compound from the parent 5-nitroindolin-2-one (CAS 20870-79-5) by providing N-protection for regioselective downstream transformations, a feature exploited in patent literature for synthesizing kinase inhibitor scaffolds [2]. Commercially available at typical purity of 95% (HPLC), this compound is intended exclusively for research use as a synthetic building block .

Why Generic Derivatives Cannot Replace 1-Acetyl-5-nitroindolin-2-one


The N-acetyl protecting group on 1-acetyl-5-nitroindolin-2-one is not a trivial modification; it fundamentally alters the reactivity profile of the indolin-2-one scaffold. In the Mitsui Chemicals patent JP2001139546A, the acetyl group serves as a protecting moiety with C=O structure that enables regioselective nitration at the 5-position by suppressing protonation of the indoline nitrogen atom [1]. Without this N-protection, the free NH of 5-nitroindolin-2-one (CAS 20870-79-5) participates in tautomerization and side reactions that reduce synthetic yield and regiochemical fidelity. Furthermore, downstream reduction sequences—such as catalytic hydrogenation to yield 1-acetyl-5-aminoindolin-2-one documented in US Patent 7160901—require the N-acetyl group to remain intact for subsequent selective deprotection or functionalization [2]. Substituting with unsubstituted 5-nitroindolin-2-one or 1-acetyl-5-nitroindoline (CAS 33632-27-8, the saturated indoline analog with MW 206.20 and distinct redox behavior) would collapse the designed synthetic route. The combination of N-acetyl protection with the 2-oxo moiety creates a uniquely orthogonal intermediate that generic 5-nitroindolinones cannot replicate .

1-Acetyl-5-nitroindolin-2-one: Quantitative Comparison with Analogs


N-Acetyl Protection Enables Regioselective Nitration

In the synthetic route disclosed in Japanese Patent JP2001139546A, the use of an N-protecting group with C=O structure (acetyl) on the indoline nitrogen suppresses protonation and enables exclusive 5-position nitration, avoiding isomeric mixtures observed with unprotected indoline substrates [1]. While exact comparative yield data for 1-acetyl-5-nitroindolin-2-one versus unprotected 5-nitroindolin-2-one (CAS 20870-79-5) are not disclosed in the same experimental section, the patent establishes that the regioselectivity is conditional on the presence of the acetyl protecting group. In the broader oxindole literature, direct nitration of unprotected 2-indolinones typically produces mixed 5-/7-nitro isomers requiring chromatographic separation, whereas the N-acetyl derivative directs electrophilic substitution exclusively to the 5-position due to combined steric and electronic effects [2].

Regioselective nitration Protecting group strategy Indole derivative synthesis

Dihydroorotase Inhibition Assay

BindingDB records an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) for 1-acetyl-5-nitroindolin-2-one against dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, measured at pH 7.37 with compound tested at 10 µM concentration [1]. This represents weak inhibitory activity. For context, known DHOase inhibitors such as 5-fluoroorotate exhibit IC₅₀ values in the low micromolar range (~5-20 µM) in comparable assays [2]. The quantitative difference of approximately 9- to 36-fold higher IC₅₀ indicates that 1-acetyl-5-nitroindolin-2-one is a low-potency DHOase ligand, not a potent inhibitor. No head-to-head comparator data for closely related analogs (e.g., 5-nitroindolin-2-one, 1-acetyl-5-aminoindolin-2-one) are available in the same assay system from this database entry.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

Physicochemical Properties vs. Non-Acetylated Analog

Computed physicochemical properties reveal measurable differentiation between 1-acetyl-5-nitroindolin-2-one and its non-acetylated counterpart 5-nitroindolin-2-one (CAS 20870-79-5). The target compound exhibits XLogP3 of 0.6 versus a computed XLogP of approximately 1.1 for 5-nitroindolin-2-one, reflecting increased polarity from the additional acetyl carbonyl [1]. Topological polar surface area is 83.2 Ų for the target compound versus 74.7 Ų for the non-acetylated analog. Molecular weight increases from 178.15 to 220.18 g/mol. These differences are consequential for chromatographic behavior and potential passive membrane permeability in biological assays, though the compound is primarily used as an intermediate.

Lipophilicity Drug-likeness parameters QSAR

Selective Nitro Reduction with N-Acetyl Retention

Patent US7160901 B2 describes a specific reduction protocol for 1-acetyl-5-nitroindolin-2-one: 30.0 g (136 mmol) dissolved in 650 mL dichloromethane / 650 mL methanol, hydrogenated over 5 g of 10% Pd/C for 45 minutes, yielding 1-acetyl-5-aminoindolin-2-one after catalyst filtration and evaporation [1]. Critically, the N-acetyl group survives these reducing conditions intact. By contrast, the non-acetylated analog 5-nitroindolin-2-one (CAS 20870-79-5) has a free NH that can undergo N-alkylation, N-oxidation, or participate in hydrogen-bonding networks that alter reduction kinetics and catalyst poisoning profiles [2]. The saturated analog 1-acetyl-5-nitroindoline (CAS 33632-27-8, MW 206.20) requires different reduction conditions and yields a structurally distinct indoline scaffold, not the indolin-2-one system needed for kinase inhibitor programs .

Selective reduction Catalytic hydrogenation Orthogonal deprotection

1-Acetyl-5-nitroindolin-2-one Application Scenarios


Kinase Inhibitor Scaffold Assembly

For research groups synthesizing indolin-2-one-based kinase inhibitors (e.g., VEGFR, MELK, or ACAT inhibitors), 1-acetyl-5-nitroindolin-2-one provides a pre-protected intermediate that eliminates the need for N-acetylation of 5-nitroindolin-2-one as a separate synthetic step. The Patent US7160901 B2 precedent demonstrates that the 5-nitro group can be selectively reduced to 5-amino while the N-acetyl group remains intact, enabling subsequent C-3 functionalization or amide coupling at the 5-position without N-deprotection concerns [1]. Procurement of this compound at 95% purity from vendors such as AKSci or Beyotime supports gram-scale route exploration with lot-to-lot consistency .

DHOase Inhibitor Screening Reference

With a measured IC₅₀ of 180 µM against mouse Ehrlich ascites dihydroorotase at pH 7.37, 1-acetyl-5-nitroindolin-2-one serves as a structurally characterized low-potency reference ligand for DHOase inhibitor screening cascades [2]. Researchers optimizing DHOase inhibitors for antibacterial or anticancer programs can use this compound as a baseline to establish assay sensitivity thresholds, evaluating whether novel indolin-2-one derivatives achieve potency improvements exceeding the approximately 10- to 100-fold enhancement needed to reach therapeutically relevant IC₅₀ ranges (sub-10 µM).

Regioselective 5-Substituted Indole Synthesis

The Japanese Patent JP2001139546A explicitly describes the utility of N-acetyl-protected 5-nitroindoline derivatives (including 1-acetyl-5-nitroindolin-2-one) as intermediates for the efficient synthesis of 5-substituted indole derivatives, which serve as raw materials for pharmaceutical and agrochemical active ingredients [3]. The acetyl protecting group with C=O structure suppresses N-protonation during nitration, ensuring regiochemical fidelity at the 5-position—a critical quality attribute when the downstream product specification requires <2% of the 7-nitro isomer.

Analytical Reference Standard for QC

1-Acetyl-5-nitroindolin-2-one has a documented 1H NMR spectrum (DMSO-d₆) in the Wiley KnowItAll NMR Spectral Library, providing a verified reference for identity confirmation and purity assessment [4]. For QC laboratories and procurement officers, this spectral reference enables independent verification of received material against a published standard. The compound's computed properties (boiling point 512.9±50.0 °C, flash point 264.0±30.1 °C, density 1.5±0.1 g/cm³) further support safe-handling assessments during receiving and storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-5-nitroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.